molecular formula C13H13BrN2O2 B15092373 Ethyl 1-(3-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylate

Ethyl 1-(3-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylate

Cat. No.: B15092373
M. Wt: 309.16 g/mol
InChI Key: VSXLPSJXFGJOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a brominated pyrazole derivative characterized by a 3-bromophenyl group at position 1, a methyl group at position 5, and an ethyl carboxylate moiety at position 2. The bromine atom at the 3-position of the phenyl ring enhances molecular polarity and may influence binding interactions in biological systems.

Properties

IUPAC Name

ethyl 1-(3-bromophenyl)-5-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXLPSJXFGJOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Ethyl acetoacetate reacts with 3-bromophenylhydrazine in a polar aprotic solvent such as ethanol or acetic acid under reflux (80–120°C). The keto-enol tautomerism of ethyl acetoacetate facilitates nucleophilic attack at the β-carbon, followed by cyclization and dehydration to yield the pyrazole core. The methyl group at position 5 and the ethyl carboxylate at position 4 originate directly from the β-ketoester, while the 3-bromophenyl group is introduced via the hydrazine reagent.

Typical Procedure :

  • Dissolve 3-bromophenylhydrazine hydrochloride (1.0 equiv) in ethanol.
  • Add ethyl acetoacetate (1.1 equiv) dropwise under nitrogen.
  • Reflux for 8–12 hours, monitoring completion via thin-layer chromatography (TLC).
  • Cool to room temperature, filter the precipitate, and recrystallize from ethanol.

Yield ranges from 65% to 78% under optimized conditions, with purity exceeding 95% by high-performance liquid chromatography (HPLC).

Regioselectivity and Byproduct Management

Regioselectivity challenges arise due to the potential formation of 1,3- and 1,5-disubstituted pyrazole isomers. The use of acetic acid as a solvent enhances selectivity for the 1,5-disubstituted product by stabilizing intermediates through hydrogen bonding. Byproducts, including unreacted hydrazine and dimeric species, are minimized via controlled stoichiometry and azeotropic water removal using Dean-Stark apparatus.

Alternative Methylation Strategies

For pyrazole precursors lacking the methyl group at position 5, post-cyclization methylation using dimethyl carbonate (DMC) has been explored. This method, adapted from patent literature, involves nucleophilic aromatic substitution under basic conditions.

Two-Step Methylation Protocol

  • Synthesis of 1-(3-Bromophenyl)-1H-pyrazole-4-carboxylate : Cyclocondensation of ethyl 3-(3-bromophenylamino)prop-2-enoate with acetylacetone yields the unmethylated intermediate.
  • Methylation with Dimethyl Carbonate :
    • React the intermediate with DMC (2.0 equiv) and potassium carbonate (1.5 equiv) in dimethylformamide (DMF) at 100°C for 6 hours.
    • Purify via vacuum distillation to isolate the methylated product.

This approach achieves 70–85% yield but requires stringent moisture control to prevent DMC hydrolysis.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications to laboratory protocols for safety and efficiency. Key adaptations include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction time from 12 hours to 2–3 hours by maintaining precise temperature control (110 ± 2°C) and automated reagent feeding. This method enhances yield consistency (78–82%) and reduces solvent waste.

Solvent Recycling

Industrial processes employ toluene or dichloroethane as solvents due to their low cost and ease of recovery. Distillation columns integrated into reaction systems enable 90–95% solvent reuse, aligning with green chemistry principles.

Analytical Characterization

Critical spectroscopic data for this compound include:

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.51 (s, 3H, CH₃), 4.32 (q, 2H, J = 7.1 Hz, OCH₂), 6.89 (s, 1H, pyrazole-H), 7.21–7.45 (m, 4H, Ar-H).
IR (KBr) 1725 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 680 cm⁻¹ (C-Br).
HPLC Purity 98.5% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction time to 30–45 minutes with comparable yields (72–75%). This method is particularly advantageous for high-throughput screening but faces scalability challenges.

Enzymatic Cyclization

Preliminary studies report using lipases (e.g., Candida antarctica) to catalyze pyrazole formation in aqueous media at 40°C. While environmentally benign, current yields remain suboptimal (35–40%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ester group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: Acidic or basic conditions with ethanol.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Ethyl 1-(3-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and bromophenyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs, their substituents, and physical/chemical properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Yield (%) Physical State Key Differences Reference
Ethyl 1-(3-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate (38) 5-Ph (vs. 5-Me) C₁₈H₁₅BrN₂O₂ 371.1 43 Yellowish oil Larger aromatic group at C5 increases lipophilicity
Ethyl 1-(3-bromophenyl)-5-(trans-2-phenylcyclopropyl)-1H-pyrazole-4-carboxylate (43) 5-Trans-2-phenylcyclopropyl (vs. 5-Me) C₂₂H₂₁BrN₂O₂ 413.1 27 Yellowish oil Bulky substituent reduces synthetic yield
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate 5-NH₂ (vs. 5-Me), 4-BrPh (vs. 3-BrPh) C₁₂H₁₂BrN₃O₂ 310.15 N/A Solid (mp not reported) Amino group enhances hydrogen-bonding potential
Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate 5-(4-BrPh), no N1 substitution C₁₂H₁₁BrN₂O₂ 295.13 N/A Solid Lack of N1 substituent reduces steric hindrance

Key Observations :

  • Positional Isomerism : The placement of the bromine atom (3- vs. 4-bromophenyl) significantly alters electronic properties. For example, 3-bromophenyl derivatives (e.g., compound 38) may exhibit distinct dipole moments compared to 4-bromophenyl analogs (e.g., CAS 138907-71-8) .
  • Substituent Bulk : Bulky groups at C5 (e.g., phenylcyclopropyl in compound 43) correlate with lower synthetic yields (27% vs. 43% for compound 38), likely due to steric challenges during cyclization .
Commercial and Practical Considerations
  • Cost and Availability : Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 1150164-74-1) is priced at $160/g, suggesting brominated analogs may have similar or higher costs due to synthetic complexity .
  • Stability : Bromine’s electronegativity may enhance stability against metabolic degradation compared to chlorine or methyl derivatives .

Biological Activity

Ethyl 1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article delves into its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and research findings.

  • Molecular Formula : C13H13BrN2O2
  • Molecular Weight : 295.13 g/mol
  • CAS Number : 187998-45-4

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound was evaluated against several pathogens, revealing significant inhibition zones.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogen TestedMIC (µg/mL)Inhibition Zone (mm)
7bStaphylococcus aureus0.2220
7bEscherichia coli0.2518
This compoundKlebsiella pneumoniae0.3019

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antimicrobial properties, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines, including liver carcinoma (HEPG2). The compound's cytotoxicity was determined through MTT assays.

Table 2: Cytotoxicity against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHEPG27.06
DoxorubicinHEPG20.50

The IC50 value of the compound indicates moderate cytotoxicity compared to doxorubicin, a standard chemotherapeutic agent. This suggests that it may serve as a potential candidate for further development in cancer therapy.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro.

Table 3: Anti-inflammatory Effects

CompoundCytokine Inhibition (%)
This compoundTNF-α (40%)
This compoundIL-6 (35%)

The inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) indicates its potential utility in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies have investigated the biological activity of pyrazole derivatives, highlighting the importance of structural modifications on their efficacy:

  • Study on Antimicrobial Activity : A comparative analysis of various pyrazole derivatives showed that those with electron-donating groups exhibited enhanced antimicrobial activity due to increased lipophilicity and better membrane penetration .
  • Cytotoxicity Assessment : Research indicated that substituents at the phenyl ring significantly influenced the cytotoxic profile against different cancer cell lines. The presence of bromine enhanced activity compared to other halogens .
  • Inflammation Model Studies : In vivo studies using animal models demonstrated that this compound reduced inflammation markers effectively, suggesting its therapeutic potential in chronic inflammatory conditions .

Q & A

Q. What are the established synthetic routes for Ethyl 1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via cyclocondensation reactions. A common approach involves reacting substituted β-ketoesters with hydrazine derivatives. For example, General Procedure A (used in ) employs ethyl 3-oxo-4-(phenylthio)butanoate or ethyl 3-oxo-3-phenylpropanoate with arylhydrazines under reflux. Purification via flash column chromatography (heptane/EtOAc or DCM/MeOH) yields the product. Yield optimization (e.g., 27–43% in ) requires adjusting stoichiometry, reaction time, and temperature. Catalyst screening (e.g., POCl₃ in cyclization steps ) and solvent polarity optimization may further improve efficiency.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR and IR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR) and substituent positions (e.g., ¹H NMR signals for bromophenyl protons at δ 7.56 ppm ).
  • X-ray diffraction : Resolve crystal packing and molecular geometry. For pyrazole derivatives, SHELX software is widely used for refinement. Example: The related compound 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized via single-crystal X-ray diffraction, revealing a planar pyrazole ring with a dihedral angle of 85.3° relative to the phenyl group .
  • LC-MS : Verify purity (>90–95% in ) and molecular ion peaks (e.g., m/z 371.1 [M+H]⁺ ).

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For example, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed a HOMO-LUMO gap of 4.56 eV, indicating moderate reactivity . Solvent effects (polar vs. nonpolar) on photophysical properties (e.g., emission spectra at 356 nm in DMSO ) can also be simulated using TD-DFT.

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

Discrepancies in bond lengths or angles may arise from twinning or disorder. Use Mercury CSD 2.0 to compare packing motifs and validate structures against databases. For example, SHELXL refinement with high-resolution data (e.g., R factor < 0.05 ) minimizes errors. Cross-validate with spectroscopic data (e.g., NMR coupling constants ) to confirm substituent orientation.

Q. How does substituent variation (e.g., bromine position, ester groups) impact biological activity or binding affinity?

Structure-activity relationship (SAR) studies suggest that bromine at the 3-position enhances steric bulk, potentially improving target selectivity. For instance, replacing the 3-bromophenyl group with a 4-methoxyphenyl moiety in related compounds altered Keap1 inhibitor binding modes . Docking simulations (e.g., AutoDock Vina) can quantify interactions with biological targets like Keap1 .

Q. What experimental and computational methods are used to analyze photophysical properties in different solvents?

  • Emission spectroscopy : Measure λmax in solvents of varying polarity (e.g., 356 nm in DMSO vs. redshift in nonpolar solvents ).
  • Solvatochromism modeling : Apply the Lippert-Mataga equation to correlate Stokes shifts with solvent dielectric constant.
  • Theoretical studies : Use TD-DFT to simulate excited-state transitions and compare with experimental spectra .

Methodological Recommendations

  • Synthesis : Optimize cyclocondensation using microwave-assisted synthesis for reduced reaction times.
  • Crystallography : Combine SHELXD for phase problem resolution with Mercury for void analysis and packing visualization.
  • Data validation : Cross-check crystallographic data with Mogul (for bond geometry) and ConQuest (for database comparisons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.